molecular formula C8H12S2 B159692 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- CAS No. 10181-56-3

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Cat. No.: B159692
CAS No.: 10181-56-3
M. Wt: 172.3 g/mol
InChI Key: WHXVCQHNIQHNMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of CBT is C8H12S2 . The molecular weight is 172.311 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 .


Chemical Reactions Analysis

In organic synthesis, CBT has been used as a sulfur source in the formation of C-S bonds. It has also been used as a building block for the synthesis of novel sulfur-containing compounds. In material science, CBT has been used as a ligand in the preparation of metal complexes with potential applications in catalysis and optoelectronics.


Physical and Chemical Properties Analysis

The molecular weight of CBT is 140.1797 . The boiling point under reduced pressure is 400.2 K .

Safety and Hazards

When handling CBT, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXVCQHNIQHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(C1=S)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144195
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10181-56-3
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC361243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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